molecular formula C9H5NO B8746531 1-Ethynyl-4-isocyanatobenzene

1-Ethynyl-4-isocyanatobenzene

Cat. No.: B8746531
M. Wt: 143.14 g/mol
InChI Key: KGTKIKXAWGTZTR-UHFFFAOYSA-N
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Description

1-Ethynyl-4-isocyanatobenzene is a benzene derivative featuring two distinct functional groups: an ethynyl group (-C≡CH) at the 1-position and an isocyanate group (-NCO) at the 4-position. The ethynyl group, a sp-hybridized carbon-carbon triple bond, imparts electron-withdrawing effects, enhancing the electrophilicity of the isocyanate moiety. This compound is primarily utilized in organic synthesis, particularly in click chemistry and polymer cross-linking, due to its dual reactivity . Its molecular structure enables participation in Huisgen cycloaddition (via the ethynyl group) and nucleophilic addition reactions (via the isocyanate group), making it a versatile intermediate in materials science .

Properties

Molecular Formula

C9H5NO

Molecular Weight

143.14 g/mol

IUPAC Name

1-ethynyl-4-isocyanatobenzene

InChI

InChI=1S/C9H5NO/c1-2-8-3-5-9(6-4-8)10-7-11/h1,3-6H

InChI Key

KGTKIKXAWGTZTR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 1-ethynyl-4-isocyanatobenzene can be contextualized by comparing it to analogous compounds with variations in substituents or functional groups. Below is a detailed analysis:

Substituent Effects on Isocyanate Reactivity

  • This results in slower reaction kinetics with nucleophiles like amines or alcohols. Methoxy-substituted isocyanates are often used in controlled polymerization processes where reduced reactivity is advantageous .
  • 4-(Trifluoromethyl)phenyl isothiocyanate (CAS 350-03-8) :
    The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, similar to the ethynyl group. However, the isothiocyanate (-NCS) functional group is less reactive than isocyanate (-NCO) due to the weaker electrophilicity of the thiocarbonyl center. This compound is commonly employed in protein labeling rather than polymer chemistry .

Functional Group Comparisons

  • Bibenzyl-4,4'-diyl diisocyanate (CAS 4035-89-6) :
    This diisocyanate contains two -NCO groups on biphenyl scaffolds. The dual reactivity enables cross-linking in polyurethane foams, but the absence of an ethynyl group limits its utility in click chemistry. Its higher molecular weight also reduces volatility compared to this compound .
  • 1-(1-Isocyanato-1-methylethyl)-4-(1-methylethenyl)benzene (CAS 2889-58-9) :
    The branched isocyanatoalkyl substituent introduces steric hindrance, slowing reactions with bulkier nucleophiles. This contrasts with the linear ethynyl group in this compound, which minimizes steric effects while maintaining electronic activation .

Hazard Profiles

  • The nitro group exacerbates toxicity, highlighting the importance of substituent choice in safety profiles .
  • 1-Allyl-1-tosylmethyl isocyanide (CAS 58379-85-4) :
    Isocyanides (-NC) exhibit distinct hazards, including lacrimation and respiratory sensitization, but lack the acute aquatic toxicity often associated with isocyanates. This underscores functional group-specific risks .

Data Table: Key Properties of this compound and Analogues

Compound Name Functional Groups Substituent Effects Reactivity Profile Primary Applications Hazards (GHS)
This compound -C≡CH, -NCO Strong electron-withdrawing High electrophilicity Click chemistry, polymers H302, H315, H319, H335
1-Isocyanato-4-methoxybenzene -OCH₃, -NCO Electron-donating Moderate electrophilicity Controlled polymerization Data not available
Bibenzyl-4,4'-diyl diisocyanate Two -NCO groups Biphenyl scaffold High cross-linking potential Polyurethane foams H335 (respiratory irritation)
4-(Trifluoromethyl)phenyl isothiocyanate -CF₃, -NCS Strong electron-withdrawing Moderate electrophilicity Protein labeling H302, H312

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